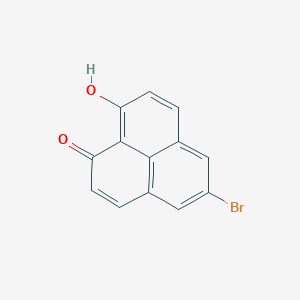
5-Bromo-9-hydroxy-1H-phenalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-9-hydroxy-1H-phenalen-1-one: is a chemical compound with the molecular formula C13H7BrO2 . It is a derivative of phenalenone, characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 9th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-9-hydroxy-1H-phenalen-1-one typically involves the bromination of 9-hydroxy-1H-phenalen-1-one. One common method is the Negishi coupling reaction , which involves the reaction of this compound with a suitable organozinc reagent . The reaction conditions often include the use of a palladium catalyst and a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-9-hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 5-bromo-9-oxo-1H-phenalen-1-one.
Reduction: Formation of 9-hydroxy-1H-phenalen-1-one.
Substitution: Formation of various substituted phenalenones, depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-9-hydroxy-1H-phenalen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in photodynamic therapy due to its ability to generate singlet oxygen.
Mécanisme D'action
The mechanism of action of 5-Bromo-9-hydroxy-1H-phenalen-1-one, particularly in photodynamic therapy, involves the generation of singlet oxygen upon exposure to light. This singlet oxygen can cause damage to cellular components, leading to cell death. The compound’s molecular targets include cellular membranes and nucleic acids, which are susceptible to oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Hydroxy-1H-phenalen-1-one
- 3-Hydroxy-1H-phenalen-1-one
- 6-Hydroxy-1H-phenalen-1-one
- 2-Hydroxy-9-phenyl-1H-phenalen-1-one
Uniqueness
5-Bromo-9-hydroxy-1H-phenalen-1-one is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The bromine atom allows for further functionalization through substitution reactions, while the hydroxyl group contributes to its photodynamic properties .
Propriétés
Numéro CAS |
10505-84-7 |
|---|---|
Formule moléculaire |
C13H7BrO2 |
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
5-bromo-9-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H7BrO2/c14-9-5-7-1-3-10(15)13-11(16)4-2-8(6-9)12(7)13/h1-6,15H |
Clé InChI |
HMCIFXJZUWVEGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=O)C=CC3=C2C1=CC(=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


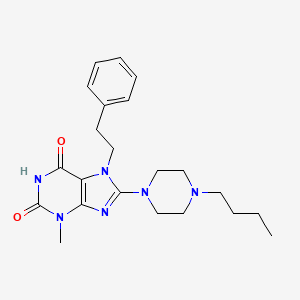
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)
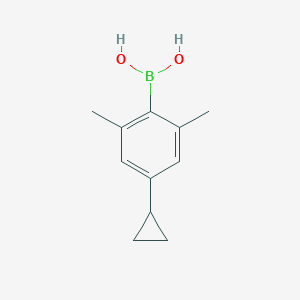
![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)
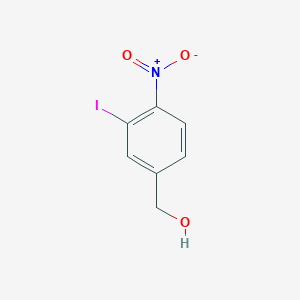
![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)

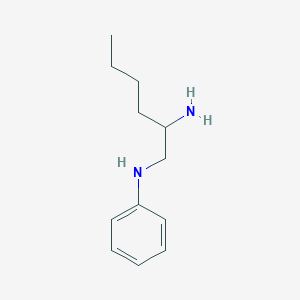
![9-(4-ethoxyphenyl)-1-methyl-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14086572.png)
